![molecular formula C16H22ClNO B14625638 [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride CAS No. 55377-16-7](/img/structure/B14625638.png)
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: is an organic compound that features a carbamyl chloride functional group attached to a phenyl ring, which is further substituted with a cycloheptyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(4-Cycloheptylphenyl)ethyl]amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene gas is carefully managed with appropriate safety protocols due to its highly toxic nature.
化学反応の分析
Types of Reactions
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form [2-(4-Cycloheptylphenyl)ethyl]amine and carbon dioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
[2-(4-Cycloheptylphenyl)ethyl]amine: Formed by hydrolysis or reduction.
科学的研究の応用
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form various derivatives.
Biological Studies: May be used to study
特性
CAS番号 |
55377-16-7 |
|---|---|
分子式 |
C16H22ClNO |
分子量 |
279.80 g/mol |
IUPAC名 |
N-[2-(4-cycloheptylphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C16H22ClNO/c17-16(19)18-12-11-13-7-9-15(10-8-13)14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,18,19) |
InChIキー |
MOUQLKAMPPJZTB-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)CCNC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


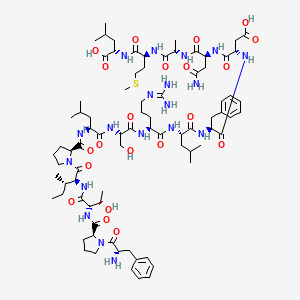
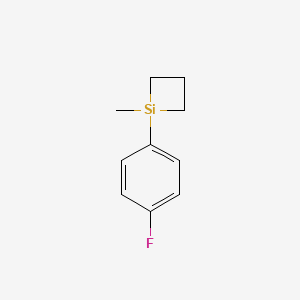

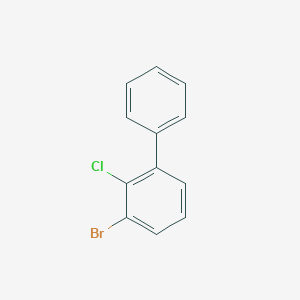
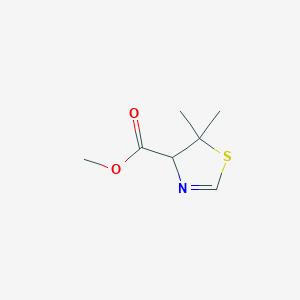
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
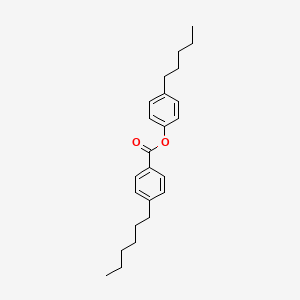
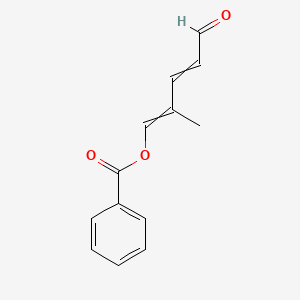

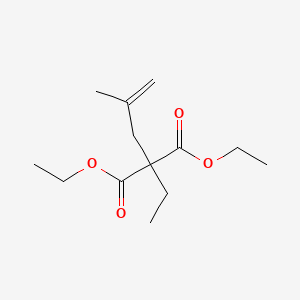

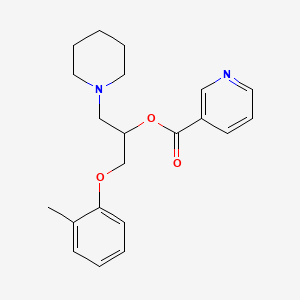
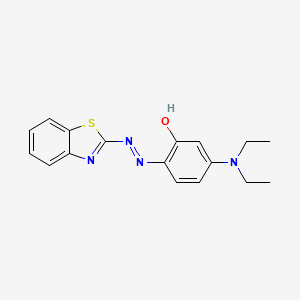
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
